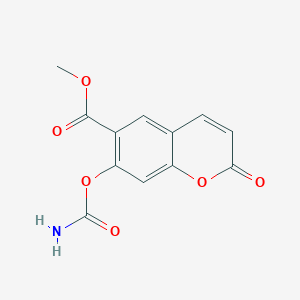
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C13H18O. It belongs to the class of compounds known as indanes, which are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This compound is notable for its four methyl groups attached to the benzene ring and a hydroxyl group attached to the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,5,6,7-tetramethyl-1-indanone.
Reduction: The ketone group in 4,5,6,7-tetramethyl-1-indanone is reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: 4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-one.
Reduction: 4,5,6,7-tetramethyl-2,3-dihydro-1H-indane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Similar structure but lacks the hydroxyl group.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Similar structure but different substitution pattern.
1H-Inden-1-ol, 2,3-dihydro-: Similar structure but lacks the methyl groups.
Uniqueness
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups and a hydroxyl group makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
944-42-3 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C13H18O/c1-7-8(2)10(4)13-11(9(7)3)5-6-12(13)14/h12,14H,5-6H2,1-4H3 |
InChI Key |
NBYLPWUUJFFHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(CCC2=C1C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


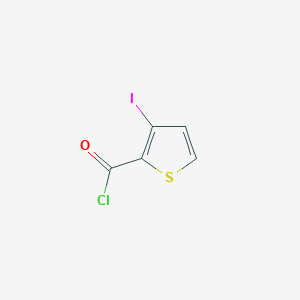
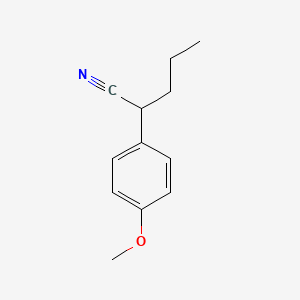
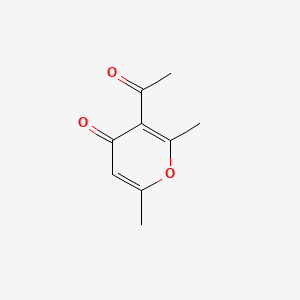
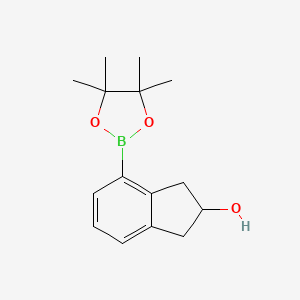

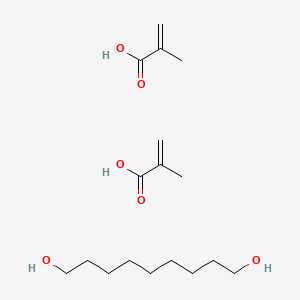
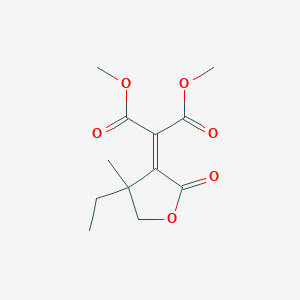

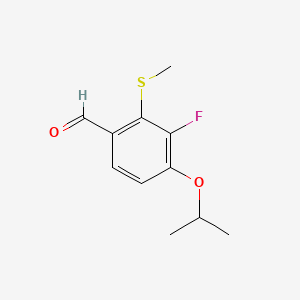
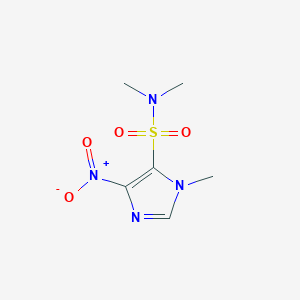
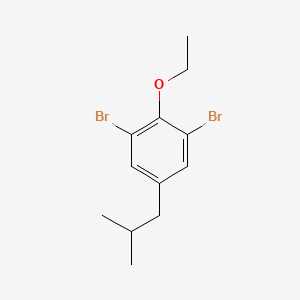
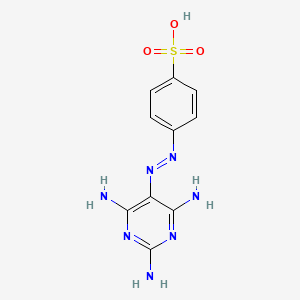
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
